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molecular formula C8H6ClNO B1586508 2-(Chloromethyl)-1,3-benzoxazole CAS No. 41014-43-1

2-(Chloromethyl)-1,3-benzoxazole

Cat. No. B1586508
M. Wt: 167.59 g/mol
InChI Key: ANRDUCQCZKLSGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05104892

Procedure details

A mixture of o-aminophenol (4.00 g, 36.6 mmol) and ethyl chloroacetimidate hydrochloride (8.68 g, 54.98 mmol) in ethanol (55 mL) was heated at reflux for 18 hours. The reaction mixture was cooled to room temperature and vacuum filtered. The filtrate was concentrated in vacuo, diluted with methylene chloride and filtered again. The methylene chloride filtrate was dried (MgSO4) and concentrated to afford 3.99 g (65%) of product as a brown oil which was used directly in the next step.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
8.68 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].Cl.[Cl:10][CH2:11][C:12](=N)OCC>C(O)C>[Cl:10][CH2:11][C:12]1[O:8][C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[N:1]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Name
Quantity
8.68 g
Type
reactant
Smiles
Cl.ClCC(OCC)=N
Name
Quantity
55 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
vacuum filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with methylene chloride
FILTRATION
Type
FILTRATION
Details
filtered again
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylene chloride filtrate was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClCC=1OC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 3.99 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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